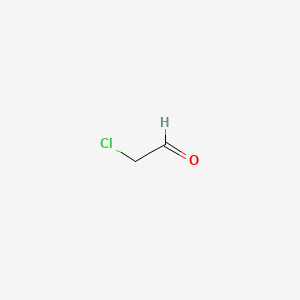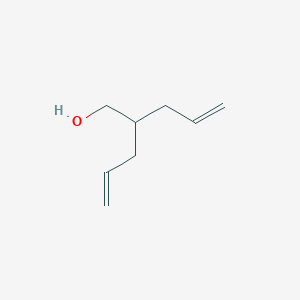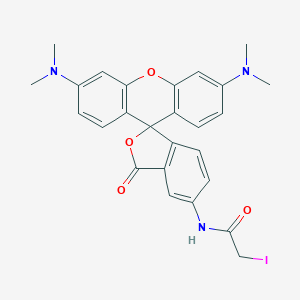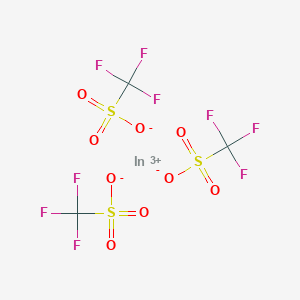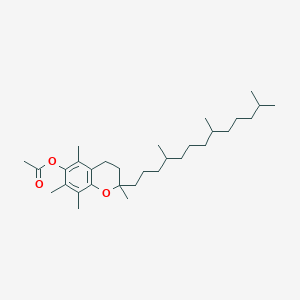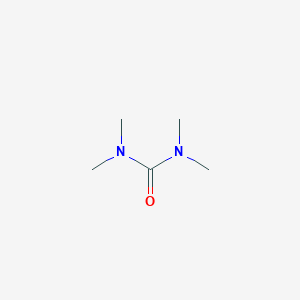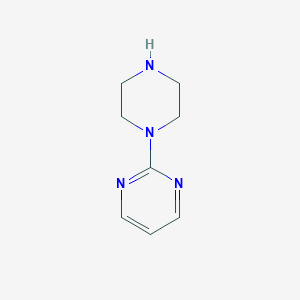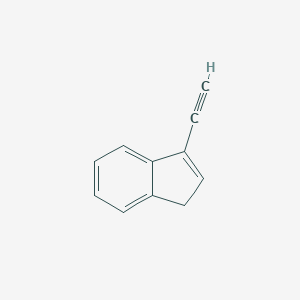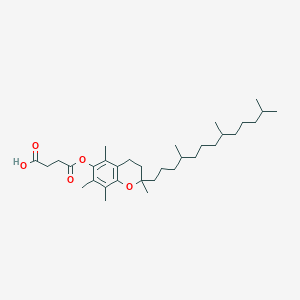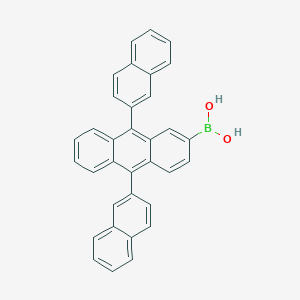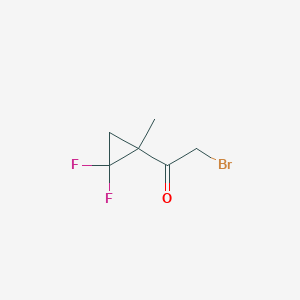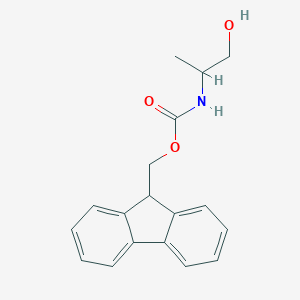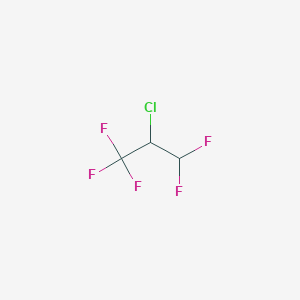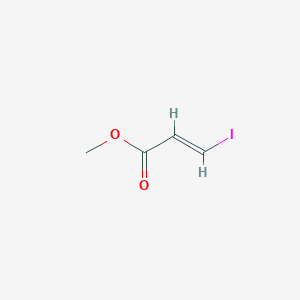
(E)-methyl 3-iodoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 3-iodoacrylate, also known as methyl (E)-3-iodoprop-2-enoate, is an organic compound with the molecular formula C4H5IO2. It is a derivative of acrylic acid where the hydrogen atom on the third carbon is replaced by an iodine atom. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and as a building block in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Methyl 3-iodoacrylate can be synthesized through several methods. One common method involves the iodination of methyl acrylate. This process typically uses iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions: (E)-Methyl 3-iodoacrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It participates in palladium-catalyzed coupling reactions like the Heck, Suzuki, and Sonogashira couplings, forming carbon-carbon bonds with other organic molecules.
Reduction Reactions: The compound can be reduced to the corresponding alkene or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling: Palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran or dimethylformamide.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted acrylates depending on the nucleophile used.
Coupling: Complex organic molecules with extended carbon chains.
Reduction: Alkenes or alkanes derived from the original acrylate structure.
Scientific Research Applications
(E)-Methyl 3-iodoacrylate is utilized in numerous scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into new drug candidates often involves this compound as a precursor for synthesizing compounds with therapeutic potential.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which (E)-methyl 3-iodoacrylate exerts its effects depends on the specific reaction it undergoes. In coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, enabling the coupling process. In substitution reactions, the iodine atom is replaced by a nucleophile, forming a new bond with the carbon atom .
Comparison with Similar Compounds
Methyl acrylate: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
Ethyl (E)-3-iodoacrylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its reactivity and solubility.
Methyl (Z)-3-iodoacrylate: The Z-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Uniqueness: (E)-Methyl 3-iodoacrylate is unique due to its iodine atom, which makes it highly reactive in various chemical reactions. This reactivity allows for the efficient synthesis of complex molecules, making it a valuable tool in organic synthesis .
Properties
CAS No. |
6213-88-3 |
|---|---|
Molecular Formula |
C4H5IO2 |
Molecular Weight |
211.99 g/mol |
IUPAC Name |
methyl 3-iodoprop-2-enoate |
InChI |
InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3 |
InChI Key |
SUQXOFVGKSUSSM-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CI |
Isomeric SMILES |
COC(=O)/C=C/I |
Canonical SMILES |
COC(=O)C=CI |
Pictograms |
Flammable; Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


